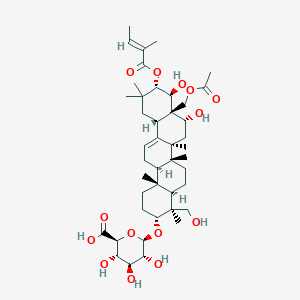

Gymnemic acid I

Description

Historical Context and Traditional Ethnomedical Uses of Gymnema sylvestre

Gymnema sylvestre has a rich history of use in traditional medicine, especially in Ayurveda, where it has been utilized for over 2,000 years. researchgate.net Its reputation as a potent medicinal herb is well-documented for a wide range of ailments. nih.govresearchgate.net The Hindi name "gurmar" reflects its traditional use in managing sugar-related conditions. healthline.comresearchgate.netmdpi.com

Historically, the leaves of the plant were chewed to reduce the sensation of sweetness and curb sugar cravings. researchgate.net In Ayurvedic medicine, it has been a primary remedy for diabetes. healthline.comnih.govresearchgate.net Beyond diabetes, its traditional applications are extensive. It has been used to treat malaria, snakebites, and digestive issues such as constipation and stomach ailments. wikipedia.orghealthline.comnih.gov Other ethnomedical uses include treatment for allergies, cough, eye diseases, and dental caries. wikipedia.org Some communities have used it for conditions like hemorrhoids, jaundice, asthma, and cardiac problems. journalejmp.com The plant has also been employed as an anti-inflammatory agent, a diuretic, and for managing hypercholesterolemia. journalejmp.comnih.gov

Table 1: Traditional Ethnomedical Uses of Gymnema sylvestre

| Ailment/Condition | Traditional Use |

| Diabetes | Management of blood sugar levels. healthline.comnih.govresearchgate.net |

| Sugar Cravings | Leaves were chewed to suppress the taste of sugar. researchgate.net |

| Malaria | Used as a traditional remedy for the disease. healthline.comnih.gov |

| Snakebites | Employed as an antivenom. healthline.comjournalejmp.comnih.gov |

| Digestive Health | Treatment for stomach ailments, constipation, and indigestion. wikipedia.orgjournalejmp.comnih.gov |

| Inflammatory Conditions | Used for its anti-inflammatory properties and for arthritis. nih.gov |

| Respiratory Ailments | Applied in cases of asthma and cough. wikipedia.orgjournalejmp.com |

| Other Uses | Treatment for eye diseases, allergies, dental caries, and obesity. wikipedia.org |

Overview of Gymnemic Acids as Key Bioactive Constituents

The primary therapeutic properties of Gymnema sylvestre are attributed to its complex mixture of phytochemicals. nih.gov The most significant of these are the gymnemic acids, which are the major bioactive constituents found in the leaves and extracts of the plant. wikipedia.org Gymnemic acids belong to a class of compounds known as triterpenoid (B12794562) saponins. wikipedia.orgnih.gov These molecules are responsible for the plant's well-known ability to temporarily suppress the taste of sweetness. wikipedia.org

The main active phytoconstituents responsible for this sweet-suppressing activity include a blend of triterpene saponins collectively known as gymnemic acids, along with gymnemasaponins and a polypeptide called gurmarin. nih.govmdpi.com Gymnemic acids are classified as oleanane-type saponins. nih.govnih.gov The unique molecular structure of gymnemic acid is similar to that of glucose, which is believed to be the basis for its biological activity. nih.gov

Table 2: Key Bioactive Constituents of Gymnema sylvestre

| Bioactive Constituent | Chemical Class | Primary Associated Activity |

| Gymnemic Acids | Triterpenoid Saponins (Oleanane type) | Suppresses the taste of sweetness; may reduce sugar absorption in the intestine. wikipedia.orgnih.govnih.gov |

| Gymnemasaponins | Triterpenoid Saponins (Oleanane type) | Contribute to the antidiabetic properties of the plant. nih.govmdpi.com |

| Gurmarin | Polypeptide | Contributes to the sweet-suppressing and antidiabetic effects. nih.govmdpi.com |

| Flavones | Flavonoids | Contribute to the overall phytochemical profile and bioactivity. nih.govresearchgate.net |

| Anthraquinones | Quinones | Present in the leaves and contribute to the plant's medicinal properties. nih.govresearchgate.net |

| Alkaloids | Alkaloids | Detected in plant extracts and part of its diverse chemical composition. researchgate.netnih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27+,28+,29-,30-,31+,32-,33+,34+,37+,39-,40+,41+,42+,43-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFSVJGWJQPWFS-KANBBQNYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Isolation and Structural Elucidation of Gymnemic Acid I

Advanced Extraction Techniques for Gymnemic Acids from Gymnema sylvestre

The initial and crucial step in studying Gymnemic Acid I is its efficient extraction from the leaves of the medicinal plant Gymnema sylvestre. The methodologies employed have evolved from traditional solvent-based processes to more efficient, modern techniques that enhance yield and reduce extraction time.

Solvent Extraction Methods

Traditional solvent extraction is a foundational technique for isolating gymnemic acids. The process typically begins with the defatting of dried, powdered leaves using a non-polar solvent like petroleum ether to eliminate lipids and other non-polar impurities. longdom.orginformaticsjournals.co.in Following this, the plant material is subjected to extraction with a polar solvent, most commonly ethanol or methanol, which are effective in dissolving the target saponins. longdom.orgsaspublishers.comijlpr.com

Continuous hot extraction using a Soxhlet apparatus is a frequently cited method. longdom.orgsaspublishers.comijlpr.com Studies have shown that using 90% to 95% ethanol in a Soxhlet system can yield a high percentage of gymnemic acids. longdom.orgijpbs.com The crude extract obtained is often a complex mixture. Further purification steps, such as partitioning the extract between different immiscible solvents (e.g., chloroform and water), are used to segregate the compounds based on their polarity. ijisrt.com

| Extraction Parameter | Details | Source |

| Plant Material | Dried, powdered leaves of Gymnema sylvestre | longdom.orgijlpr.com |

| Defatting Solvent | Petroleum ether | longdom.orginformaticsjournals.co.in |

| Primary Extraction | Continuous hot extraction (Soxhlet) | longdom.orgsaspublishers.com |

| Extraction Solvent | 90-95% Ethanol or Methanol | longdom.orgijlpr.comijpbs.com |

| Yield | Maximum yields reported with 95% ethanol via Soxhlet extraction. | longdom.org |

Modernized Extraction Protocols

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, modernized protocols have been developed. These techniques aim to improve the efficiency and yield of gymnemic acid extraction.

Ultrasound-Assisted Extraction (UAE) is a notable advanced method. nih.gov This technique utilizes the energy of ultrasonic waves to create cavitation, which disrupts the plant cell walls and enhances the release of phytochemicals into the solvent. nih.gov Response surface methodology has been successfully applied to optimize UAE parameters, such as solvent concentration, temperature, and time. nih.gov One study determined the optimal conditions for UAE to be extraction with ethanol at 60°C for 30 minutes, resulting in a significantly higher yield of gymnemic acids compared to traditional Soxhlet extraction. nih.gov The primary advantage of UAE is the substantial reduction in extraction time while potentially preventing the degradation of thermolabile compounds. nih.gov

Other advanced approaches include microwave-assisted extraction (MAE) and methods combining ultrafiltration with resin chromatography to improve the purity of the final product. asianpubs.orggoogle.com

Isolation and Purification Strategies for this compound Homologs

The crude extract from Gymnema sylvestre is a complex mixture containing numerous gymnemic acid homologs and other phytochemicals. A multi-step chromatographic process is essential to isolate and purify individual compounds like this compound. frontiersin.orgrjstonline.comresearchgate.net

The initial purification step typically involves column chromatography . frontiersin.org The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. longdom.orgfrontiersin.org A gradient of solvents, often a mixture of chloroform and methanol, is used as the mobile phase to elute the compounds. longdom.org Fractions are collected sequentially and monitored using Thin-Layer Chromatography (TLC) to identify those containing the desired gymnemic acids. longdom.orgijlpr.com

Fractions that are rich in the target compounds are then pooled and subjected to further, more refined purification steps. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the structurally similar gymnemic acid homologs. researchgate.netijpsr.com Specifically, Reversed-Phase HPLC (RP-HPLC) , using a C18 column with a mobile phase like acetonitrile and a buffer, is highly effective for achieving high-resolution separation. saspublishers.comijpsr.com For larger scale purification, semi-preparative HPLC may be employed. plos.org

Structural Characterization and Elucidation of this compound

Once a pure sample of this compound is isolated, its chemical structure is determined through a combination of sophisticated spectroscopic analyses and chemical methods. longdom.orgsaspublishers.comfrontiersin.orgnih.gov

Spectroscopic Analysis (NMR, MS, HRMS)

Spectroscopy is the cornerstone of structural elucidation for complex natural products.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition. HRMS provides a highly accurate mass measurement, which is crucial for deducing the molecular formula of the compound. frontiersin.orgnih.gov For instance, the protonated molecular ion peak [M+H]⁺ for a related compound, gymnemic acid IV, was identified at m/z 765.4424, corresponding to the formula C₄₁H₆₄O₁₃. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed structural information. ¹H-NMR and ¹³C-NMR spectra reveal the hydrogen and carbon environments within the molecule, respectively. frontiersin.orgresearchgate.net Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are then used to establish the connectivity between atoms, piecing together the carbon skeleton and identifying the placement of various functional groups. researchgate.net

| Spectroscopic Technique | Information Obtained | Source |

| HRMS | Accurate Molecular Weight, Elemental Composition | frontiersin.orgnih.gov |

| ¹H-NMR | Proton environment, chemical shifts, and coupling | frontiersin.orgresearchgate.net |

| ¹³C-NMR | Carbon skeleton framework | frontiersin.orgresearchgate.net |

| 2D-NMR (COSY, HMBC) | Connectivity between atoms, glycosidic linkages | researchgate.net |

Identification of Aglycone Moiety (Gymnemagenin) and Glycosidic Linkages

Gymnemic acids are triterpenoid (B12794562) saponins, which are glycosides composed of a non-sugar aglycone and a sugar (glycone) portion. nih.govwikipedia.org

The aglycone of the gymnemic acids is gymnemagenin (B129900) , a hexahydroxy-oleanene type triterpene. nih.govjst.go.jpnih.gov Its structure has been definitively established through X-ray analysis. jst.go.jpnih.gov The identification of gymnemagenin as the core of this compound is typically confirmed by acid hydrolysis. longdom.orgnih.gov This chemical process cleaves the glycosidic bonds, releasing the aglycone (gymnemagenin) and the constituent sugars. longdom.org

Determining the structure of the sugar chain and how it connects to the gymnemagenin core is a complex process. This compound is specifically a 3-O-β-glucuronide of gymnemagenin, meaning a glucuronic acid molecule is attached via a glycosidic bond to the hydroxyl group at the C-3 position of the aglycone. nih.govjst.go.jp The precise nature and stereochemistry of these glycosidic linkages are elucidated through detailed analysis of 2D-NMR data, particularly HMBC spectra, which show long-range correlations between the anomeric protons of the sugars and the carbons of the aglycone. frontiersin.org

Biosynthesis of Gymnemic Acid I

Putative Biosynthetic Pathway from Precursors

The formation of Gymnemic Acid I is rooted in the isoprenoid biosynthesis network, utilizing the mevalonate pathway to generate foundational five-carbon units that are subsequently assembled into the triterpenoid (B12794562) core. researchgate.netresearchgate.netresearchgate.net

Isoprenoid Pathway Involvement

This compound is classified as a triterpenoid saponin, a group of secondary metabolites derived from the isoprenoid pathway. researchgate.net This pathway is fundamental for the production of a vast array of natural products built from isoprene units. The biosynthesis of the triterpenoid structure of this compound begins with the cyclization of a 30-carbon precursor, 2,3-oxidosqualene. researchgate.net

Mevalonate Pathway Contribution

The biosynthesis of this compound specifically proceeds through the mevalonate (MVA) pathway, an essential metabolic route present in eukaryotes. researchgate.netresearchgate.netwikipedia.org This pathway provides the fundamental building blocks for isoprenoids, namely isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.netwikipedia.orgresearchgate.net

The MVA pathway initiates in the cytoplasm with the condensation of three acetyl-CoA molecules. jneonatalsurg.comcreative-proteomics.com The initial steps are as follows:

Two molecules of acetyl-CoA condense to form acetoacetyl-CoA. wikipedia.orgnih.gov

A third acetyl-CoA molecule condenses with acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov

HMG-CoA is then reduced by the enzyme HMG-CoA reductase to yield (R)-mevalonate. wikipedia.org

Mevalonate is subsequently converted into isopentenyl pyrophosphate (IPP) through the action of enzymes including mevalonate kinase and isopentenyl diphosphate isomerase. jneonatalsurg.comresearchgate.net

Farnesyl Pyrophosphate and Squalene Intermediates

Following the formation of IPP, the pathway continues with the sequential head-to-tail condensation of these five-carbon units to build larger isoprenoid structures. researchgate.net

Farnesyl Pyrophosphate (FPP) Formation : IPP is converted into geranyl pyrophosphate (GPP), which then undergoes another transformation to become farnesyl pyrophosphate (FPP), a key 15-carbon intermediate. jneonatalsurg.com This reaction is catalyzed by prenyl transferase enzymes. jneonatalsurg.comresearchgate.net FPP serves as a critical branch point in the isoprenoid pathway. wikipedia.orgreactome.org

Squalene Synthesis : The first committed step toward sterol and triterpenoid synthesis is the head-to-head condensation of two molecules of FPP to form squalene. wikipedia.orgnih.gov This two-step reductive dimerization is catalyzed by the enzyme squalene synthase, which is localized to the endoplasmic reticulum membrane. jneonatalsurg.comwikipedia.orgebi.ac.uk The reaction proceeds through a presqualene pyrophosphate (PSPP) intermediate. wikipedia.orgebi.ac.uk Squalene is a 30-carbon linear isoprenoid that serves as the direct precursor for the cyclization reactions that form the triterpenoid backbone. jneonatalsurg.comresearchgate.netwikipedia.org

Table 1: Key Precursors and Intermediates in the Biosynthesis of the this compound Backbone

| Precursor/Intermediate | Description | Role in Pathway |

|---|---|---|

| Acetyl-CoA | A two-carbon molecule | The starting precursor for the Mevalonate pathway. jneonatalsurg.comresearchgate.net |

| Mevalonic Acid | A six-carbon compound | A key intermediate formed from Acetyl-CoA. jneonatalsurg.comresearchgate.net |

| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprenoid unit | The fundamental building block for isoprenoids. jneonatalsurg.comwikipedia.org |

| Farnesyl Pyrophosphate (FPP) | A 15-carbon isoprenoid | Formed from three IPP units; precursor to squalene. jneonatalsurg.comreactome.org |

| Squalene | A 30-carbon linear isoprenoid | Formed by the dimerization of two FPP molecules; precursor to the triterpenoid skeleton. jneonatalsurg.comwikipedia.org |

| Gymnemagenin (B129900) | Triterpenoid aglycone | The core backbone of this compound, which undergoes glycosylation. jneonatalsurg.comresearchgate.net |

Enzymatic Steps and Key Enzymes in this compound Synthesis

The later stages of the biosynthetic pathway involve the modification and functionalization of the triterpenoid skeleton, culminating in the formation of this compound. These steps are catalyzed by a series of specific enzymes.

Role of Glycosyltransferases

The final step in the biosynthesis of this compound is glycosylation. jneonatalsurg.comresearchgate.net This process involves the attachment of sugar moieties to the triterpenoid aglycone, gymnemagenin. jneonatalsurg.comresearchgate.net This reaction is catalyzed by enzymes known as glycosyltransferases (GTs). jneonatalsurg.comresearchgate.net

Glycosyltransferases are a large family of enzymes that catalyze the transfer of a monosaccharide from an activated nucleotide sugar donor to an acceptor molecule, which in this case is the gymnemagenin core. researchgate.netnih.gov The sequential action of these enzymes is responsible for building the specific oligosaccharide chain attached to the aglycone, resulting in the formation of the final this compound glycoside. jneonatalsurg.comnih.gov The glycosidic nature of gymnemic acid has been confirmed through acid hydrolysis, which yields a glycone portion containing reducing sugars. longdom.org

Identification of Acacic Acid Synthase and Gymnemic Acid Synthase

Recent research has shed light on the previously uncharacterized final enzymatic steps of the pathway. jneonatalsurg.comjneonatalsurg.com While the broader pathway from acetyl-CoA was understood, the specific enzymes responsible for the conversion of later-stage intermediates were not identified. jneonatalsurg.comresearchgate.net

Studies have now proposed the identification of two key enzymes:

Acacic Acid Synthase : This enzyme is reported to catalyze the conversion of cochalicic acid to acacic acid. jneonatalsurg.comresearchgate.net

Gymnemic Acid Synthase : This enzyme is believed to catalyze the final transformation of acacic acid into the bioactive compound, gymnemic acid, completing the intricate cascade of enzymatic reactions. jneonatalsurg.comresearchgate.netjneonatalsurg.com

This identification represents a significant step in fully elucidating the complex biomolecular transformation leading to the synthesis of gymnemic acid. jneonatalsurg.comjneonatalsurg.com

Table 2: Key Enzymes in the

| Enzyme | Function in Pathway |

|---|---|

| Isopentenyl Phosphate Kinase | Initiates the pathway by converting acetyl-CoA molecules into mevalonic acid. jneonatalsurg.comresearchgate.net |

| Isopentenyl Diphosphate Isomerase | Converts mevalonic acid into isopentenyl pyrophosphate. jneonatalsurg.comresearchgate.net |

| Prenyl Transferase | Catalyzes the formation of geranyl pyrophosphate and farnesyl pyrophosphate. jneonatalsurg.comresearchgate.net |

| Squalene Synthase | Catalyzes the synthesis of squalene from two molecules of farnesyl pyrophosphate. jneonatalsurg.comresearchgate.net |

| Cytochrome P450 Oxidase | Oxidizes Beta-amyrin to form the triterpenoid precursor, gymnemagenin. jneonatalsurg.com |

| Glycosyltransferase | Glycosylates gymnemagenin to form Gymnemic Acid. jneonatalsurg.comresearchgate.net |

| Acacic Acid Synthase | Recently identified enzyme that converts cochalicic acid to acacic acid. jneonatalsurg.comresearchgate.net |

| Gymnemic Acid Synthase | Recently identified enzyme that transforms acacic acid into gymnemic acid. jneonatalsurg.comresearchgate.net |

Regulation of Biosynthesis and Factors Influencing Production

The biosynthesis of gymnemic acid, including this compound, is a complex process influenced by a variety of internal and external factors. The production of this valuable secondary metabolite is not static but is dynamically regulated in response to environmental cues and developmental stages of the plant Gymnema sylvestre. Understanding these regulatory mechanisms is crucial for optimizing its production, both in vivo and through biotechnological methods. Research has focused on how stress factors and in vitro culture manipulations can modulate the biosynthetic pathway to enhance yields.

Biotic and Abiotic Stress Factors

The synthesis of secondary metabolites like gymnemic acid is often a plant's defense response to environmental challenges. Both biotic (living) and abiotic (non-living) stressors can act as elicitors, triggering a signaling cascade that upregulates the biosynthetic pathways, leading to increased production. stmjournals.in

Biotic Elicitors: Biotic elicitors are substances derived from microorganisms that can stimulate secondary metabolite production in plant cell cultures. updatepublishing.com Fungal elicitors, in particular, have been shown to be effective in enhancing gymnemic acid accumulation.

Endophytic Fungi: Cell suspension cultures of G. sylvestre treated with preparations from endophytic fungi isolated from the plant itself have shown a significant increase in gymnemic acid production. nih.gov Elicitation with dried powder of fungal mycelia (DPFM) and extracellular culture filtrate (ECF) from Polyancora globosa and Xylaria sp. successfully enhanced the accumulation of gymnemic acid. nih.gov The DPFM of a consortium of both fungi yielded the highest production at 139.98 mg/g dried cell weight (DCW). nih.gov

Yeast Extract, Pectin (B1162225), and Chitin: Other common biotic elicitors have also been studied. In cell suspension cultures, yeast extract, pectin, and chitin have all been reported to enhance gymnemic acid production. researchgate.net Treatment with yeast extract resulted in the highest gymnemic acid content (100.47 ± 0.28 mg/l), a 5.25-fold increase compared to the control. researchgate.net

| Elicitor | Concentration/Type | Gymnemic Acid Yield | Fold Increase vs. Control | Source |

|---|---|---|---|---|

| Endophytic Fungi (DPFM Consortium) | - | 139.98 mg/g DCW | - | nih.gov |

| Yeast Extract | 0.5 g/l | 100.47 ± 0.28 mg/l | 5.25 | researchgate.net |

| Methyl Jasmonate (MJ) | - | 70.43 ± 0.26 mg/l | - | researchgate.net |

| Pectin | - | 64.19 ± 0.23 mg/l | - | researchgate.net |

| Chitin | - | 62.72 ± 0.13 mg/l | - | researchgate.net |

Abiotic Elicitors and Stress Factors: Abiotic factors encompass the non-living physical and chemical elements of the environment that affect the plant. Manipulating these factors in a controlled setting can significantly influence the production of gymnemic acid. stmjournals.inresearchgate.net

Light: Light quality is a critical factor. Callus cultures of G. sylvestre showed the highest gymnemic acid production (58.28 mg/g d.w) when exposed to blue light. nih.gov This represents a 4.4-fold increase compared to fluorescent light. researchgate.netspringernature.com

Temperature: Temperature can have a profound effect, with some studies noting that certain temperature conditions completely inhibit gymnemic acid production. nih.gov

Photoperiod: The duration of light exposure also plays a role. A 12-hour photoperiod was found to yield a significant amount of gymnemic acid (26.86 mg/g d.w). nih.gov

Sucrose (B13894) Concentration: The carbon source is vital for both growth and secondary metabolism. The highest yield of gymnemic acid (35.4 mg/g d.w) in callus cultures was achieved with a 5% sucrose concentration in the medium. nih.gov

Metal Salts and Salinity: Exposure to heavy metal salts can act as an elicitor. nih.gov In suspension cultures, Cadmium Chloride (CdCl₂) at a 2 mM concentration for 24 hours resulted in a maximum yield of 59.97 mg/g DCW. nih.govresearchgate.net Similarly, salt stress induced by Sodium Chloride (NaCl) in the culture medium was found to increase gymnemic acid content in callus, particularly in combination with the plant hormone 2,4-D. academicjournals.org

| Factor | Condition | Gymnemic Acid Yield (mg/g d.w.) | Source |

|---|---|---|---|

| Light Quality | Blue Light | 58.28 | nih.gov |

| Sucrose Concentration | 5% | 35.4 | nih.gov |

| Photoperiod | 12 h light / 12 h dark | 26.86 | nih.gov |

| Metal Salt (in suspension culture) | 2 mM CdCl₂ | 59.97 | nih.gov |

Callus Cultures and In Vitro Production

In vitro techniques, particularly callus and cell suspension cultures, offer a promising alternative to whole-plant extraction for the sustainable and controlled production of this compound. nih.govresearchgate.net These methods allow for the manipulation of culture conditions to optimize yield, independent of geographical and climatic constraints. stmjournals.in

The establishment of a productive cell line begins with callus induction from explants like leaves, stems, or petioles. nih.gov The choice of plant growth regulators (PGRs) in the culture medium is a critical determinant of both callus growth and gymnemic acid synthesis.

Plant Growth Regulators: A combination of an auxin and a cytokinin is typically required. The highest production of gymnemic acid is often observed in callus treated with 2,4-dichlorophenoxyacetic acid (2,4-D) and kinetin (KN). researchgate.netspringernature.com Specifically, a Murashige and Skoog (MS) medium supplemented with 1.5 mg/L of 2,4-D and 0.5 mg/L of KN has been identified as optimal for callus induction and subsequent gymnemic acid production. nih.gov In suspension cultures, a combination of Indole-3-acetic acid (IAA) at 0.5 mg L⁻¹ and 6-Benzylaminopurine (BA) at 1.0 mg L⁻¹ yielded up to 109.71 mg L⁻¹ of gymnemic acid. scialert.net

Culture Conditions: Beyond PGRs, physical parameters of the culture environment are crucial. In suspension cultures, optimizing the pH of the medium and the shaking speed of the incubator can significantly alter the production rate. scialert.net An acidic culture medium and a shaking speed of 120 rpm were found to be favorable for gymnemic acid production. updatepublishing.comscialert.net Growing cells in darkness has also been shown to yield significant amounts of the compound. updatepublishing.com

The ability to manipulate these factors in a controlled bioreactor setting provides a scalable platform for the commercial production of this compound and related compounds. nih.gov

Molecular Mechanisms of Action of Gymnemic Acid I

Inhibition of Intestinal Glucose Absorption

Beyond its effects on taste, Gymnemic acid I plays a crucial role in carbohydrate metabolism by impeding the absorption of glucose in the small intestine. nih.govnih.gov

The mechanism underlying the inhibition of glucose absorption involves a form of competitive inhibition. The molecular structure of gymnemic acid shares similarities with that of a glucose molecule. google.com This structural resemblance allows gymnemic acid to bind to receptors on the absorptive surfaces of the intestine that would normally bind glucose. google.com By occupying these binding sites, gymnemic acid physically blocks sugar molecules from being taken up by the intestine, thereby reducing the amount of glucose that enters the bloodstream after a meal. google.com

Research has further elucidated the specific molecular targets of gymnemic acid in the intestine. Studies have demonstrated that gymnemic acids are potent inhibitors of the sodium-dependent glucose transporter 1 (SGLT1). nih.govsigmaaldrich.com SGLT1 is a key protein responsible for transporting glucose from the intestinal lumen into the epithelial cells, a critical step in glucose absorption. nih.gov In laboratory experiments using Xenopus laevis oocytes expressing SGLT1, specific saponin components of Gymnema sylvestre extract, including gymnemic acids, showed strong inhibitory activity against the transporter. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of the transporter's activity, were found to be as low as 0.17 µM for one of the saponins, an efficacy comparable to the well-known SGLT1 inhibitor phlorizin. nih.gov This direct inhibition of SGLT1 provides a clear mechanism for how this compound reduces the uptake of dietary glucose in the gastrointestinal tract. nih.govsigmaaldrich.com

| Transporter Target | Mechanism | Physiological Effect | Supporting Evidence |

|---|---|---|---|

| Sodium-Dependent Glucose Transporter 1 (SGLT1) | Direct Inhibition | Reduced intestinal glucose absorption | In vitro assays demonstrating potent SGLT1 inhibition by specific gymnemic acid saponins. nih.gov |

Impact on Maltose and Oleic Acid Absorption

This compound and its related compounds have demonstrated a significant inhibitory effect on the intestinal absorption of certain nutrients, including maltose and oleic acid. Research conducted via intestinal perfusion in rats has shown that gymnemic acid potently inhibits the absorption of oleic acid. nih.govresearchgate.net This inhibition is both dose-dependent and reversible. nih.govresearchgate.net The dynamics of this inhibition, including the extent and the recovery process, are remarkably similar to those observed for glucose absorption. nih.gov

The mechanism for this action is multifaceted. For maltose, it is suggested that gymnemic acid may inhibit absorption by thickening the unstirred water layer in the intestine and by closing the paracellular pathway, which is a route for passive diffusion between intestinal cells. nih.gov The inhibitory action on oleic acid absorption appears to be linked to its well-documented effect on glucose absorption. nih.govresearchgate.net Other glycosides, such as phloridzin, stevioside, and glycyrrhizin, did not affect oleic acid absorption, highlighting the specific action of gymnemic acid. nih.gov

Influence on Pancreatic Beta-Cell Function and Regeneration

This compound exerts a profound influence on the function and viability of pancreatic beta-cells, the primary cells responsible for insulin (B600854) production and secretion. The mechanisms involve both the direct stimulation of insulin release and the promotion of beta-cell regeneration and proliferation. google.comnih.gov

Stimulation of Insulin Secretion

Extracts of Gymnema sylvestre, rich in gymnemic acids, have been shown to directly stimulate the secretion of insulin from pancreatic beta-cells. nih.govbioscientifica.com One of the primary mechanisms proposed for this action is an increase in the permeability of the beta-cell membrane. nih.govbioscientifica.com Studies using rat islets of Langerhans and various beta-cell lines found that concentrations of the extract that stimulated insulin release also led to an increased uptake of trypan blue, a dye that can only enter cells with compromised membranes. nih.govbioscientifica.com This suggests the insulin release may occur via increased cell permeability rather than through regulated exocytosis pathways. nih.govbioscientifica.com

Another line of research points to a calcium-dependent mechanism. A water-soluble extract of Gymnema sylvestre was observed to cause a rapid, transient, and reversible increase in intracellular calcium concentrations in MIN6 cells. endocrine-abstracts.org This effect, which was dependent on the influx of extracellular calcium, resulted in a significant stimulation of insulin secretion from both mouse and human islets of Langerhans at concentrations that did not compromise cell viability. endocrine-abstracts.org

Regeneration and Proliferation of Islet Cells

A significant aspect of the action of gymnemic acid is its potential to promote the regeneration and proliferation of pancreatic islet cells. google.comrestorativemedicine.org This regenerative capacity has been observed in animal models of diabetes. hilarispublisher.comresearchgate.net In streptozotocin-induced diabetic rats, treatment with Gymnema sylvestre extract led to a significant increase in the number of beta-cells and improved islet morphology compared to untreated controls. hilarispublisher.com Immunohistochemical analysis provided direct evidence of beta-cell regeneration and/or neoformation. hilarispublisher.comresearchgate.net One study noted the appearance of new clusters of beta-cells that were not surrounded by other islet cell types, suggesting a regenerative process rather than growth from existing stem cells. hilarispublisher.comresearchgate.net

At the molecular level, gymnemic acid has been shown to upregulate key transcription factors essential for pancreatic development and beta-cell differentiation. nih.govnih.gov

Table 1: Effect of Gymnemic Acid on Pancreatic Regenerative Markers

| Marker | Function | Effect of Gymnemic Acid Treatment |

|---|---|---|

| Pdx1 | Key transcription factor for pancreas development and insulin gene expression. | Upregulated nih.govnih.gov |

| Neurogenin 3 | Transcription factor crucial for endocrine progenitor cell differentiation. | Upregulated nih.govnih.gov |

| MafA | Transcription factor that regulates insulin gene transcription. | Upregulated nih.govnih.gov |

| NeuroD1 | Transcription factor involved in neuronal and pancreatic development. | Upregulated nih.govnih.gov |

| CDK4 | Cell cycle protein involved in cell proliferation. | Upregulated nih.gov |

| Cyclin D1 | Cell cycle protein that promotes cell cycle progression. | Upregulated nih.gov |

This modulation of regenerative and proliferative markers suggests that gymnemic acid can be a potent agent for encouraging endogenous beta-cell regeneration. nih.gov

Regulation of Hepatic Glucose Metabolism

This compound also plays a crucial role in regulating glucose homeostasis through its actions in the liver. It modulates the activity of key enzymes involved in the primary pathways of glucose metabolism, thereby influencing the liver's capacity to produce and utilize glucose. google.comtandfonline.com

Modulation of Carbohydrate Metabolizing Enzymes (Glycolysis, Gluconeogenesis)

The hypoglycemic effect of gymnemic acid is partly attributed to its ability to alter the expression and activity of enzymes that control glycolysis (glucose breakdown) and gluconeogenesis (glucose synthesis). google.com Studies indicate that gymnemic acids can suppress the enzymes involved in hepatic gluconeogenesis. tandfonline.com In diabetic animal models, treatment with Gymnema sylvestre extract has been shown to decrease the activity of gluconeogenic enzymes. google.comijmrhs.com

Conversely, the extract increases the activities of enzymes responsible for glucose utilization through insulin-dependent pathways. google.comijmrhs.com Research in alloxan-induced hyperglycemic rats showed that supplementation with Gymnema sylvestre transcriptionally modulated hepatic gene expression. nih.govmdpi.com

Table 2: Modulation of Hepatic Enzymes and Regulators by Gymnema Sylvestre Extract

| Gene/Enzyme | Pathway | Effect of Extract Treatment |

|---|---|---|

| Glucokinase (Gck) | Glycolysis | Increased mRNA expression nih.govmdpi.com |

| Foxo1 | Gluconeogenesis Regulator | Decreased expression nih.govmdpi.com |

| FoxA2 | Gluconeogenesis Regulator | Decreased expression nih.govmdpi.com |

| ChREBP | Lipogenesis Regulator | Decreased mRNA expression nih.govmdpi.com |

By increasing the expression of glucokinase, a key enzyme that initiates glycolysis, and decreasing the expression of major transcriptional regulators of gluconeogenesis like Foxo1, gymnemic acid effectively shifts hepatic metabolism from glucose production towards glucose utilization and storage. nih.govmdpi.comresearchgate.net

Impact on Glucose Uptake and Utilization

This compound, a key bioactive constituent of Gymnema sylvestre, demonstrates significant effects on glucose metabolism, primarily by inhibiting intestinal glucose absorption and enhancing cellular glucose utilization. google.comnih.gov The molecular structure of gymnemic acid resembles that of glucose, allowing it to bind to receptors in the absorptive layers of the intestine. google.comnih.gov This competitive binding effectively blocks the absorption of sugar molecules, leading to a reduction in blood sugar levels. google.com

Beyond inhibiting absorption, gymnemic acid has been shown to actively promote glucose utilization. In vitro studies using L6 myotubes, a model for skeletal muscle cells, revealed that a gymnemic acid fraction significantly enhanced glucose uptake. pharmahealthsciences.net This effect is crucial as skeletal muscle is a primary site for glucose disposal in the body. Research on insulin-resistant (IR) HepG2 liver cells also demonstrated that gymnemic acid effectively enhanced glucose uptake, increasing it from 11.9 ± 1.09 to 14.7 ± 1.38 mmol/L. nih.gov

The mechanisms underlying this enhanced uptake are believed to involve the increased expression and activity of glucose transporters, such as GLUT4, and the modulation of enzymes responsible for glucose utilization via insulin-dependent pathways. google.comresearchgate.netnih.gov

| Cell Line | Observation | Reference |

|---|---|---|

| L6 Myotubes (Skeletal Muscle) | Enhanced glucose uptake by 70.19±1.72 at 500 μg/ml concentration. | pharmahealthsciences.net |

| IR HepG2 Cells (Liver) | Increased glucose uptake from 11.9 ± 1.09 to 14.7 ± 1.38 mmol/L. | nih.gov |

Alleviation of Endoplasmic Reticulum Stress in Hepatocytes

Endoplasmic reticulum (ER) stress in hepatocytes (liver cells) is a key factor in the development of insulin resistance and metabolic dysfunction. nih.govmdpi.com Gymnemic acid has been identified as a potent mitigator of ER stress. nih.govfigshare.com In studies involving both type 2 diabetes mellitus (T2DM) rat models and insulin-resistant HepG2 cells, gymnemic acid treatment led to a significant downregulation in the expression of key ER stress indicator proteins. nih.gov

This reduction in ER stress markers is directly linked to an improvement in insulin signaling. By alleviating ER stress, gymnemic acid helps restore normal insulin signal transduction pathways within the hepatocytes. nih.gov This facilitates better glucose metabolism and helps to counteract insulin resistance at a cellular level. nih.gov

| Protein Marker | Function | Reference |

|---|---|---|

| ORP150 | Oxygen-regulated protein 150, an ER chaperone | nih.gov |

| p-c-Jun | Phosphorylated c-Jun, part of the JNK signaling pathway | nih.gov |

| p-PERK | Phosphorylated PERK, a key ER stress sensor | nih.gov |

| p-eIF2α | Phosphorylated eIF2α, a downstream target of PERK | nih.gov |

Mechanisms of Lipid Metabolism Modulation

The therapeutic effects of gymnemic acid extend to the modulation of lipid metabolism, positioning it as a compound of interest for managing dyslipidemia. researchgate.netmdpi.com Extracts containing gymnemic acids have been noted to lower serum cholesterol and triglycerides. nih.gov These compounds can prevent the accumulation of triglycerides in the liver and muscle while also decreasing the circulation of fatty acids. researchgate.net Preclinical studies have substantiated these effects, showing that treatment with Gymnema sylvestre extract can significantly improve lipid profiles in hyperlipidemic rats. mdpi.comimrpress.com

Reduction of Serum Cholesterol and Triglycerides

Multiple studies have confirmed the ability of gymnemic acid and its parent extracts to lower key lipids in the bloodstream. caringsunshine.comresearchgate.net In a study on rats with diet-induced hyperlipidemia, oral administration of a hydroalcoholic extract of Gymnema sylvestre leaves resulted in a significant decrease in total serum cholesterol, triglycerides, low-density lipoproteins (LDL), and very-low-density lipoproteins (VLDL). imrpress.com Concurrently, the treatment led to an increase in beneficial high-density lipoproteins (HDL). imrpress.com This comprehensive improvement in the lipid profile is attributed to the action of phytoconstituents like saponins (including gymnemic acids), flavonoids, and triterpenoids. imrpress.com

| Lipid Parameter | Effect Observed | Reference |

|---|---|---|

| Total Serum Cholesterol | Significantly decreased | imrpress.com |

| Triglycerides | Significantly decreased | imrpress.com |

| Low-Density Lipoproteins (LDL) | Significantly decreased | imrpress.com |

| Very-Low-Density Lipoproteins (VLDL) | Significantly decreased | imrpress.com |

| High-Density Lipoproteins (HDL) | Significantly increased | imrpress.com |

Effects on Fecal Excretion of Cholesterol

One of the direct mechanisms by which gymnemic acid influences cholesterol levels is by enhancing its excretion. google.comnih.gov Research has demonstrated that gymnemic acids increase the fecal excretion of cholesterol and bile acids. nih.gov A study conducted in rats showed that administration of a high dose of gymnemic acids led to a significant, dose-dependent increase in the fecal output of neutral steroids, particularly cholesterol, and cholic acid-derived bile acids. nih.govresearchgate.net The level of excretion was found to be significantly correlated with the fecal concentration of gymnemagenin (B129900), the aglycone of gymnemic acids, confirming the direct role of these compounds in promoting cholesterol elimination from the body. nih.govresearchgate.net

Anti-inflammatory Pathways

Modulation of NF-κB/MAPK Pathway

A primary mechanism for the anti-inflammatory effects of gymnemic acid involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. mdpi.comnih.gov These pathways are crucial mediators of inflammatory responses. mdpi.com Research on lipopolysaccharide (LPS)-induced lung injury demonstrated that a hydroalcoholic extract of Gymnema sylvestre (HAEGS) ameliorated the condition by targeting the NF-κB/MAPK signaling pathway. nih.govresearchgate.net

Notably, a specific fraction isolated from the extract, which was exclusively composed of gymnemic acid derivatives, exhibited superior anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), even at lower concentrations. nih.govresearchgate.net Further studies in db/db mice, a model for type 2 diabetes, confirmed that gymnemic acid alleviates inflammation and insulin resistance through pathways mediated by NF-κB. rsc.orgresearchgate.net

Suppression of Inflammatory Mediators

Gymnemic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the expression of inflammatory cytokines. Studies indicate that gymnemic acid can alleviate inflammation by inhibiting the nuclear factor κB (NF-κB) mediated signaling pathway ukaazpublications.comcabidigitallibrary.org. The activation of the NF-κB pathway is a critical step in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes. By suppressing this pathway, gymnemic acid helps to down-regulate the inflammatory response.

Research has demonstrated that extracts of Gymnema Sylvestre, rich in gymnemic acid, can mitigate inflammatory conditions by reducing levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) nih.govwikipedia.org. For instance, in a model of acute respiratory distress syndrome (ARDS), a fraction containing gymnemic acid derivatives showed potent anti-inflammatory effects by inhibiting IL-6 and IL-1β nih.govwikipedia.org. This suggests a direct role in controlling the "cytokine storm" associated with severe inflammatory responses nih.govwikipedia.org. The anti-inflammatory action is also linked to the modulation of the MAPK signaling pathway, which works in concert with the NF-κB pathway to regulate inflammation nih.govwikipedia.org.

Table 1: Effect of Gymnemic Acid on Inflammatory Mediators

| Mediator/Pathway | Effect of Gymnemic Acid | Reference |

|---|---|---|

| NF-κB Pathway | Inhibition | ukaazpublications.comcabidigitallibrary.orgnih.gov |

| MAPK Pathway | Modulation | nih.gov |

| IL-1β | Inhibition | nih.govwikipedia.org |

| IL-6 | Inhibition | nih.govwikipedia.org |

Antioxidant Activity Mechanisms

This compound exhibits significant antioxidant properties through a variety of mechanisms, contributing to its protective effects against oxidative stress-related cellular damage.

Gymnemic acid acts as a potent free radical scavenger. In vitro studies have demonstrated its capacity to quench various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Fractions rich in gymnemic acid have shown efficient scavenging activity against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which is attributed to their ability to donate a hydrogen atom or an electron semanticscholar.orgnih.govresearchgate.net.

The antioxidant potential has also been confirmed using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, with studies showing a concentration-dependent activity mdpi.com. Furthermore, gymnemic acid has been reported to effectively inhibit nitric oxide and hydroxyl radicals, which are major sources of ROS in biological systems semanticscholar.orgnih.govresearchgate.netnih.gov. This multi-faceted scavenging ability highlights its role in protecting cells from the deleterious effects of various free radicals nih.govresearchgate.net.

Table 2: Free Radical Scavenging Activity of Gymnemic Acid

| Free Radical | Scavenging Effect | Reference |

|---|---|---|

| DPPH | Efficient quenching | semanticscholar.orgnih.govresearchgate.netmdpi.com |

| ABTS | Concentration-dependent scavenging | mdpi.com |

| Nitric Oxide | Inhibition | semanticscholar.orgnih.govresearchgate.net |

Gymnemic acid contributes to the protection of cellular membranes by inhibiting lipid peroxidation. Oxidative damage to lipids, a process known as lipid peroxidation, can lead to cellular injury and is implicated in various diseases. Studies have shown that treatment with Gymnema extracts containing gymnemic acid significantly decreases the levels of lipid peroxides, often measured as thiobarbituric acid reactive substances (TBARS) researchgate.net. This antiperoxidative effect helps maintain the integrity and function of cell membranes, protecting them from oxidative damage researchgate.net.

Beyond direct radical scavenging, gymnemic acid enhances the body's own antioxidant defense system. It has been observed to increase the activity of key endogenous antioxidant enzymes. Research indicates that administration of Gymnema extracts leads to a significant increase in the levels of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various tissues researchgate.net. SOD is responsible for dismutating superoxide radicals into hydrogen peroxide, which is then detoxified by catalase and GPx. By bolstering these enzymatic defenses, gymnemic acid helps to mitigate oxidative stress and protect tissues from free radical-mediated injury nih.gov.

A crucial mechanism underlying the antioxidant effects of gymnemic acid is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.govwikipedia.org. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes nih.gov. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), initiating the transcription of downstream genes like heme oxygenase-1 (HO-1) and SOD nih.gov. Studies have shown that gymnemic acid can function as an Nrf2 activator, leading to the upregulation of these protective genes researchgate.net. This activation enhances the cell's capacity to counteract oxidative damage and inflammation, thereby protecting islet cells and other tissues from cellular stress researchgate.net.

Anti-Cariogenic Mechanisms (In Vitro)

In vitro research suggests that gymnemic acid possesses anti-cariogenic properties, primarily through its antimicrobial effects against bacteria responsible for dental caries. The primary etiological agent of dental caries is Streptococcus mutans, a bacterium that produces acids and forms biofilms (plaque) on tooth surfaces wikipedia.orgnih.gov.

Extracts from Gymnema sylvestre, containing gymnemic acids as major components, have demonstrated significant antimicrobial activity against S. mutans and other cariogenic bacteria like Staphylococcus aureus and Streptococcus mitis cabidigitallibrary.orgsemanticscholar.orgekb.egfrontiersin.org. The mechanism is believed to involve the disruption of bacterial growth and metabolism.

Furthermore, a key virulence factor of S. mutans is its ability to produce glucosyltransferase (Gtf) enzymes. These enzymes synthesize sticky, extracellular glucans from sucrose (B13894), which are essential for the formation and stability of the cariogenic biofilm matrix nih.gov. Gymnemic acids have been shown to inhibit the formation of biofilms by oral streptococci nih.gov. By potentially inhibiting Gtf activity and exhibiting direct antibacterial action, gymnemic acid can interfere with the critical steps in the pathogenesis of dental caries, suggesting its potential as a natural agent for oral health frontiersin.org.

Anti-Cancer Mechanisms (Cell Line Studies) of this compound

Recent in vitro research has highlighted the potential of this compound and related saponins from Gymnema sylvestre as promising anti-cancer agents. These studies, conducted on a variety of cancer cell lines, have begun to elucidate the molecular mechanisms through which these compounds exert their effects. The primary mechanisms identified include direct cytotoxicity, the induction of programmed cell death (apoptosis), interruption of the cell division cycle, and the modulation of key proteins involved in cancer progression and drug resistance.

Cytotoxic and Antiproliferative Effects in Specific Cancer Cell Lines

This compound and associated compounds from Gymnema sylvestre have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. The efficacy of these compounds is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit the growth of 50% of the cancer cells.

Studies have reported these effects in cervical cancer (HeLa), lung adenocarcinoma (A549), breast cancer (MCF-7), colon adenocarcinoma (HT29), liver cancer (HepG2), and osteosarcoma (MG63) cell lines. researchgate.netnih.govdovepress.com For instance, gymnemagenol, a key component of gymnemic acids, showed an IC50 value of 37 μg/mL on HeLa cells. dovepress.comnih.gov A saponin-rich fraction of Gymnema sylvestre (GSSRF) was tested on MCF-7 breast cancer cells, exhibiting an IC50 value of 63.77 ± 0.23 μg/mL after 24 hours of treatment. nih.gov Furthermore, an aqueous extract of the plant demonstrated potent activity against the MG63 human osteosarcoma cell line with an IC50 value of 19.5 µg/mL. psgcas.ac.in Extracts have also shown activity against A549 and HT29 cell lines. researchgate.netdovepress.comnih.gov Polysaccharides isolated from Gymnema sylvestre, specifically GSP22, showed activity against SGC cells. frontiersin.org These findings underscore the broad-spectrum cytotoxic potential of Gymnema sylvestre constituents.

Table 1: Cytotoxic Effects of Gymnema sylvestre Constituents on Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound/Extract Tested | IC50 Value | Source(s) |

| HeLa | Cervical Cancer | Gymnemagenol | 37 µg/mL | dovepress.comnih.gov |

| MCF-7 | Breast Cancer | G. sylvestre Saponin Rich Fraction (GSSRF) | 63.77 ± 0.23 µg/mL (24h) | nih.gov |

| MG63 | Osteosarcoma | Aqueous Extract of G. sylvestre (AGS) | 19.5 µg/mL | psgcas.ac.in |

| A549 | Lung Adenocarcinoma | Ethyl and Chloroform Extracts | More active than ethanol extract | frontiersin.org |

| HT29 | Colon Adenocarcinoma | Methanolic Fraction | 140.39 µg/mL | researchgate.net |

| HT29 | Colon Adenocarcinoma | Chloroform Fraction | 154.44 µg/mL | researchgate.net |

Induction of Apoptosis (Mitochondrial Pathway, Caspase Activation)

A primary mechanism by which gymnemic acid compounds are believed to combat cancer is through the induction of apoptosis, or programmed cell death. Research suggests this occurs via the intrinsic or mitochondrial pathway of apoptosis. nih.gov This pathway is a crucial cellular process for eliminating damaged or cancerous cells. nih.gov

The process is initiated by apoptotic stimuli that cause the release of proteins, most notably cytochrome c, from the mitochondria into the cell's cytoplasm. youtube.comyoutube.com Once in the cytoplasm, cytochrome c binds to a protein called Apoptotic protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome. youtube.com The apoptosome then activates an initiator caspase, specifically caspase-9. youtube.comresearchgate.net Activated caspase-9 proceeds to activate executioner caspases, such as caspase-3, which then carry out the systematic dismantling of the cell. youtube.comnih.gov

A study on a saponin-rich fraction from Gymnema sylvestre (GSSRF) in breast cancer cells indicated that its cytotoxic activity likely involves the induction of apoptosis through this mitochondrial pathway. The observed mechanisms included the dissipation of the mitochondrial transmembrane potential, cytosolic release of cytochrome c, and the subsequent activation of both caspase-9 and caspase-3. nih.gov

Cell Cycle Arrest

In addition to inducing apoptosis, constituents of Gymnema sylvestre can halt the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication; deregulation of this cycle is a hallmark of cancer. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from multiplying.

Studies have shown that active fractions derived from Gymnema sylvestre can cause cell cycle arrest in the S phase (DNA synthesis phase) and G2/M phase (the gap and mitosis phase) in HT-29 human colon cancer cells. researchgate.net Similarly, the anti-tumor activity of a saponin-rich fraction has also been linked to its ability to induce cell cycle arrest. nih.gov This inhibition of cell cycle progression is a key component of the antiproliferative effects of these natural compounds.

Modulation of p53 Expression

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. mdpi.com The modulation of p53 activity is a significant strategy in cancer therapy. nih.gov

Research into the effects of Gymnema sylvestre saponins on p53 has yielded context-dependent results. One study investigating a saponin-rich fraction suggested that its potential mechanisms of action include the up-regulation of p53. nih.gov In contrast, a different study using a Gymnema sylvestre extract on human glioblastoma cells (U87Mg) observed a strong reduction in p53 protein levels after 72 hours of treatment, a mechanism linked to the activation of autophagy (a cellular degradation process). nih.gov These findings suggest that gymnemic acid and related compounds may modulate p53 expression differently depending on the cancer type and cellular context, influencing cell fate through either apoptosis or autophagy.

Inhibition of Breast Cancer Resistance Protein

Multidrug resistance is a major obstacle in cancer chemotherapy, and the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a key contributor. BCRP is a transporter protein that can pump a wide range of chemotherapy drugs out of cancer cells, reducing their effectiveness.

Extracts from Gymnema sylvestre have been shown to significantly inhibit the function of BCRP. dovepress.comnih.govfrontiersin.orgresearchgate.net By blocking BCRP-mediated transport, these natural compounds can potentially reverse multidrug resistance and increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents. frontiersin.orgresearchgate.net This inhibitory action on BCRP suggests a valuable role for Gymnema sylvestre constituents in combination therapies to overcome drug resistance in cancer patients.

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are computational techniques used to predict how a molecule (ligand), such as a phytochemical, might bind to a target protein and to identify potential drug candidates from large databases. nih.govcabidigitallibrary.org These in silico methods are valuable for elucidating the mechanisms of action of natural compounds and identifying the specific cancer-related proteins they target.

Several studies have applied these approaches to compounds from Gymnema sylvestre. Triterpenoid (B12794562) saponins from the plant were identified through molecular docking as effective inhibitors of key cancer-related proteins, including Tumor Necrosis Factor-alpha (TNF-α) and the human epidermal growth factor receptors EGFR (HER1) and HER-2. nih.gov Another in silico analysis screened phytochemicals from Gymnema sylvestre against the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are crucial for cancer cell survival. This screening identified dihydroxy gymnemic triacetate as a potent compound with strong binding affinity for these targets. researchgate.net Additionally, docking studies have been used to evaluate the potential of G. sylvestre compounds to inhibit EGFR associated with lung cancer. mdpi.com These computational findings provide a molecular basis for the observed anti-cancer activities and guide further experimental validation.

Preclinical Efficacy Studies in Animal Models

Anti-Diabetic Efficacy in Rodent Models

Gymnemic acid I has demonstrated significant hypoglycemic effects in various rodent models of diabetes. In streptozotocin (STZ)-induced diabetic rats, oral administration of gymnemic acid resulted in a notable reduction in blood glucose levels. One study reported that gymnemic acid reduced blood glucose levels by 13.5-60.0% six hours after administration in STZ-diabetic mice, an effect comparable to the standard anti-diabetic drug glibenclamide nih.gov. Another study on STZ-induced diabetic rats showed that treatment with gymnemic acid led to a significant decrease in blood glucose levels over a period of 8 weeks spandidos-publications.com. Similarly, in alloxan-induced diabetic rats, gymnemic acid administration also resulted in a significant reduction in fasting blood glucose levels researchgate.net.

The hypoglycemic action of gymnemic acid is dose-dependent. For instance, a study in STZ-induced diabetic rats showed that a higher dosage of gymnemic acid exhibited a greater reduction in blood glucose levels compared to a lower dosage thepharmajournal.com. This dose-dependent effect was also observed in another study where gymnemic acid decreased fasting blood glucose concentrations by 26.7% in type 2 diabetes mellitus (T2DM) rats after six weeks of oral administration acs.org. Furthermore, research has indicated that the methanolic extract of Gymnema sylvestre, containing gymnemic acids, was comparable to glibenclamide in reducing blood glucose levels in diabetic rats thepharmajournal.com.

The mechanism behind this glucose-lowering effect is believed to be multifaceted. Studies suggest that gymnemic acid may enhance glucose uptake and utilization chalcogen.ro. It has been shown to improve glucose and lipid metabolism in T2DM model rats spandidos-publications.com.

Table 1: Effect of Gymnemic Acid on Blood Glucose Levels in Rodent Models

| Animal Model | Treatment | Duration | Key Findings | Reference |

|---|---|---|---|---|

| STZ-diabetic mice | Gymnemic acid IV (3.4-13.4 mg/kg) | 6 hours | Reduced blood glucose by 13.5-60.0% | nih.gov |

| STZ-induced diabetic rats | Gymnemic acid (400 mg/kg) | 8 weeks | Significantly decreased blood glucose levels | spandidos-publications.com |

| T2DM rats | Gymnemic acid (80 mg/kg/day) | 6 weeks | Decreased fasting blood glucose by 26.7% | acs.org |

| Alloxan-induced diabetic rats | Gymnema sylvestre extract | Not specified | Significant reduction in fasting blood glucose | researchgate.net |

In addition to lowering fasting blood glucose, gymnemic acid has been shown to improve glucose tolerance in preclinical models. In a study involving a rat model of metabolic syndrome induced by a high-fructose diet, deacyl gymnemic acid (DAGA), a derivative of gymnemic acid, significantly improved parameters of glucose-insulin homeostasis nih.gov. An oral glucose tolerance test (OGTT) is a common method used to assess how quickly glucose is cleared from the blood. In diabetic rats, treatment with gymnemic acid at doses of 100 mg/kg and 500 mg/kg resulted in significantly lower blood glucose levels during an OGTT compared to the control group thepharmajournal.com. This indicates an enhanced ability of the treated animals to handle a glucose load. A novel extract of Gymnema sylvestre was also found to improve glucose tolerance in vivo acs.org.

Gymnemic acid appears to influence insulin (B600854) secretion and markers of long-term glycemic control. In STZ-diabetic mice, gymnemic acid IV was found to increase plasma insulin levels nih.gov. This suggests that one of the mechanisms for its anti-diabetic effect could be the stimulation of insulin release from pancreatic beta-cells. In a study on T2DM rats, administration of gymnemic acid for six weeks led to a 16.1% reduction in insulin concentrations, which in the context of insulin resistance, can indicate improved insulin sensitivity acs.org.

Glycosylated hemoglobin (HbA1c) is a key indicator of long-term blood glucose control. In diabetic conditions, elevated blood glucose leads to increased glycation of hemoglobin. Treatment with Gymnema sylvestre extract, rich in gymnemic acids, has been shown to decrease HbA1c levels in diabetic rats, indicating better glycemic control over time chalcogen.roagrobiologicalrecords.com. One study reported a significant drop in HbA1c levels in hyperglycemic rats treated with the extract agrobiologicalrecords.com.

Table 2: Effects of Gymnemic Acid on Insulin and Glycosylated Hemoglobin

| Parameter | Animal Model | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Plasma Insulin | STZ-diabetic mice | Gymnemic acid IV (13.4 mg/kg) | Increased plasma insulin levels | nih.gov |

| Insulin Concentration | T2DM rats | Gymnemic acid (80 mg/kg/day) | Lowered insulin concentrations by 16.1% | acs.org |

A remarkable finding in preclinical studies is the potential of gymnemic acid to influence the structure and function of the pancreas. Histopathological studies have revealed that gymnemic acid may have a regenerative effect on pancreatic tissues thepharmajournal.com. In diabetic rats treated with gymnemic acid, the volume of islet cells in the pancreas was significantly greater compared to untreated diabetic controls thepharmajournal.com. The islets were observed to be larger with clear cells and good vascular patterns thepharmajournal.com.

Furthermore, there is evidence to suggest that gymnemic acid can promote the regeneration of pancreatic beta-cells, the cells responsible for insulin production. Studies have shown that treatment with Gymnema sylvestre extract is capable of regenerating β-cells chalcogen.ro. This was supported by immunohistochemical evidence showing pancreatic islet regeneration and/or neoformation in STZ-induced diabetic rats treated with the extract researchgate.net. The number of β-cells was found to be significantly increased in the treated diabetic rats researchgate.net. Another study also reported that gymnemic acid supplementation led to an increase in the diameter and total cell numbers of islets of Langerhans mdpi.com. This potential to restore pancreatic beta-cell mass and function highlights a significant therapeutic promise for gymnemic acid in diabetes management nih.gov.

Anti-Obesity Effects in Preclinical Models

Gymnemic acid has demonstrated anti-obesity properties in preclinical studies, primarily through the reduction of body weight and visceral fat accumulation nahalsabzsalamat.com. In high-fat diet (HFD)-induced obese rats, treatment with a Gymnema sylvestre extract containing gymnemic acids suppressed the increase in body weight nih.gov. Another study using a cafeteria diet to induce obesity in rats also found that a hexane extract from the leaves of Gymnema sylvestre had anti-obesity properties caldic.com.

The reduction in body weight is often accompanied by a decrease in the weight of visceral fat pads, which are strongly associated with metabolic complications. In HFD-fed obese rats, administration of Gymnema sylvestre extract led to a significant decrease in the weights of perirenal, mesenteric, and epididymal fat pads nahalsabzsalamat.comnih.gov. This suggests that gymnemic acid may help in mitigating the adverse effects of obesity by targeting the accumulation of visceral adipose tissue. It is important to note that in some models of metabolic syndrome without a primary focus on obesity, a deacyl gymnemic acid improved insulin sensitivity without a corresponding decrease in body weight, suggesting multiple mechanisms of action nih.gov.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Glibenclamide |

| This compound |

| Gymnemic acid IV |

| Deacyl gymnemic acid (DAGA) |

| Streptozotocin (STZ) |

Hepatoprotective and Nephroprotective Activities in Animal Models

This compound has demonstrated significant potential in protecting the liver and kidneys from toxic insults in various preclinical animal models. These protective effects are attributed to its ability to modulate endogenous antioxidant systems and mitigate cellular damage.

Reduction of Lipid Peroxidation in Liver and Kidneys

In a study investigating the effects of gymnemic acid on gentamicin-induced nephrotoxicity in rats, a significant increase in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation, was observed in the kidneys of the gentamicin-treated group. frontiersin.org Administration of gymnemic acid resulted in a dose-dependent reduction in MDA levels, indicating its ability to counteract oxidative damage to renal tissues. frontiersin.org

Another study on diabetic rats showed that an ethanol extract of Gymnema sylvestre, containing gymnemic acids, led to a decrease in lipid peroxidation levels in both the liver and the kidneys.

Table 1: Effect of Gymnemic Acid on Renal Malondialdehyde (MDA) Levels in Gentamicin-Induced Nephrotoxic Rats

| Group | Treatment | Renal MDA Level (nmol/mg protein) |

|---|---|---|

| Control | Normal Saline | Data not available |

| Gentamicin | 100 mg/kg | Significantly higher than control |

| Gymnemic Acid | 60 mg/kg | Significantly lower than gentamicin group |

Data synthesized from studies on gentamicin-induced nephrotoxicity. frontiersin.org

Support of Hepatic Glutathione Peroxidase Levels

Research has shown that gymnemic acid can bolster the endogenous antioxidant defense mechanisms, particularly by influencing glutathione (GSH) levels. In a study on gentamicin-induced nephrotoxicity, gymnemic acid administration was found to significantly and dose-dependently increase the concentration of GSH in the kidneys of treated rats compared to the toxin-administered control group. frontiersin.org

Furthermore, in a model of high-fat diet-induced obesity in rats, treatment with a Gymnema sylvestre extract, of which gymnemic acid is a primary active component, restored the depleted glutathione content in the liver. nih.gov The study also noted that the activities of antioxidant enzymes such as glutathione peroxidase (GPx), glutathione reductase (GRd), and glutathione-S-transferase (GST) were significantly increased in the liver and heart of the extract-treated group compared to the high-fat diet group. nih.gov

Table 2: Effect of Gymnemic Acid on Renal Glutathione (GSH) Levels in Gentamicin-Induced Nephrotoxic Rats

| Group | Treatment | Renal GSH Concentration |

|---|---|---|

| Control | Normal Saline | Data not available |

| Gentamicin | 100 mg/kg | Significantly lower than control |

| Gymnemic Acid | 20 mg/kg | Dose-dependent increase |

| Gymnemic Acid | 40 mg/kg | Dose-dependent increase |

| Gymnemic Acid | 60 mg/kg | Significantly higher than gentamicin group |

Data synthesized from studies on gentamicin-induced nephrotoxicity. frontiersin.org

Attenuation of Serum Glutamate Pyruvate Transaminase Levels

Elevated levels of serum glutamate pyruvate transaminase (SGPT), also known as alanine transaminase (ALT), are a key biomarker of liver damage. cancer.govfaunajournal.com In animal models of diabetes and hepatotoxicity, extracts of Gymnema sylvestre have been shown to restore and protect liver function by reducing elevated transaminase levels. consensus.appconsensus.app

Studies have indicated that in diabetic or hepatotoxic animal models, Gymnema sylvestre extracts can lead to the normalization or improvement of liver markers, suggesting a protective effect in the context of pre-existing organ damage. consensus.appconsensus.app

Overall Organ Protection Against Toxic Damage

Furthermore, in a study on mice infected with Plasmodium berghei, which induces liver damage and acute kidney injury, an extract of Gymnema inodorum, which also contains gymnemic acids, demonstrated a protective effect on both the liver and kidneys. nih.gov These findings underscore the broad-spectrum organoprotective properties of gymnemic acid.

Anti-Inflammatory Effects in Animal Models

This compound has also been investigated for its anti-inflammatory properties in established preclinical models of inflammation.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used method to screen for the anti-inflammatory activity of novel compounds. mdpi.comnih.gov This model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which induces a localized inflammatory response characterized by edema. creative-biolabs.com

A study investigating the anti-inflammatory activity of a Gymnema sylvestre extract reported a significant reduction in paw edema volume. nih.gov Another investigation into a hydroalcoholic extract of Gymnema sylvestre found that a specific fraction, which exclusively contained gymnemic acid derivatives, exhibited notable anti-inflammatory effects, as evidenced by the inhibition of pro-inflammatory cytokines. nih.govresearchgate.net

Table 3: Anti-inflammatory Effect of Gymnema sylvestre Extract in Carrageenan-Induced Paw Edema in Rats

| Group | Treatment | Paw Edema Volume Reduction |

|---|---|---|

| Control | Carrageenan only | Baseline edema |

| Gymnema sylvestre Extract | 300 mg/kg | 48% |

Data from a study on the anti-inflammatory activity of Gymnema sylvestre extract. nih.gov

Acute Respiratory Distress Syndrome (ARDS) Models

Research in animal models indicates the therapeutic potential of gymnemic acid derivatives for acute respiratory distress syndrome (ARDS). nih.govresearchgate.net In studies using lipopolysaccharide (LPS)-induced ARDS in rats, a hydroalcoholic extract of Gymnema sylvestre (HAEGS), containing gymnemic acid, significantly suppressed inflammatory cell infiltration, reduced levels of reactive oxygen species (ROS), and mitigated lung injury. nih.govresearchgate.net

Further investigation isolated various fractions of the extract, identifying a specific fraction composed exclusively of gymnemic acid derivatives. nih.govresearchgate.net This gymnemic acid fraction demonstrated superior anti-inflammatory effects, notably the inhibition of interleukin-6 (IL-6) and interleukin-1β (IL-1β), even at lower concentrations compared to the broader extract. nih.govresearchgate.net The mechanism of action is believed to involve the modulation of the NF-κB/MAPK signaling pathway, which plays a critical role in the inflammatory response characteristic of ARDS. nih.govresearchgate.net These findings highlight the protective role of gymnemic acid in managing LPS-induced lung injury. nih.gov

Table 1: Effects of Gymnema Sylvestre Extract (Containing Gymnemic Acid) on ARDS Markers in LPS-Induced Rat Models

| Parameter | Observation in LPS-Treated Group | Effect of HAEGS Treatment | Key Bioactive Components Identified |

|---|---|---|---|

| Inflammatory Cell Infiltration | Elevated | Significantly suppressed | Gymnemic acid, Gymnemasaponins |

| Inflammatory Cytokines (e.g., IL-6, IL-1β) | Upregulated | Significantly reduced | Gymnemic acid derivatives |

| Reactive Oxygen Species (ROS) | Increased levels | Significantly reduced | Quercetin, Long fatty acids |

| Lung Injury | Present | Mitigated in a dose-dependent manner | Gymnemasin, Gymnemoside |

HAEGS: Hydroalcoholic extract of Gymnema Sylvestre

Anti-Tumor Efficacy in Animal Models

The anti-tumor potential of saponin-rich fractions from Gymnema sylvestre, which include gymnemic acids, has been evaluated in established mouse models of cancer. mdpi.comnih.gov These studies utilize models that are well-characterized for their rapid proliferation and ability to form both ascetic and solid tumors, providing a robust system for assessing the efficacy of potential anti-cancer compounds. researchgate.netnih.gov

The anti-tumor activity of a Gymnema sylvestre saponin-rich fraction (GSSRF) was specifically assessed in mice bearing either Ehrlich Ascites Carcinoma (EAC) or Dalton's Lymphoma Ascites (DLA). mdpi.comnih.gov The EAC model, originating from a spontaneous murine mammary adenocarcinoma, is widely used in cancer research due to its reliability and rapid growth after transplantation. nih.govnih.gov Both EAC and DLA models are standard for evaluating the in vivo efficacy of novel therapeutic agents. mdpi.comnih.gov In these studies, the activity of the GSSRF was compared against cisplatin, a standard chemotherapeutic agent. mdpi.comnih.gov

Treatment with the saponin-rich fraction containing gymnemic acids demonstrated significant anti-tumor effects in the animal models. mdpi.comnih.gov In EAC-bearing mice, the GSSRF treatment led to a dose-dependent increase in lifespan when compared to the untreated control group. mdpi.comnih.gov

In a solid tumor model derived from EAC cells, administration of the GSSRF resulted in a substantial reduction in tumor weight. mdpi.comnih.gov Specifically, after 30 days, there was a 46.70% and 60.80% reduction in tumor weight in the groups treated with different doses of the extract, respectively, compared to the control group. mdpi.com The efficacy of the GSSRF in both the ascites and solid tumor models was found to be comparable to that of the standard drug, cisplatin. mdpi.comnih.gov

Table 2: Impact of G. sylvestre Saponin Rich Fraction (GSSRF) on Solid Tumor Weight in EAC Model

| Treatment Group | Finding | Percentage Reduction in Tumor Weight |

|---|---|---|

| Control | Uninhibited tumor growth | 0% |

| GSSRF (Dose 1) | Significant tumor weight reduction | ~46.70% |

| GSSRF (Dose 2) | Significant tumor weight reduction | ~60.80% |

| Cisplatin (Standard) | Comparable reduction to GSSRF | Data not specified |

Data reflects outcomes after 30 days of treatment.